molecular formula C11H10ClN3OS B1663663 Tiadinil CAS No. 223580-51-6

Tiadinil

Cat. No. B1663663
CAS RN: 223580-51-6
M. Wt: 267.74 g/mol
InChI Key: VJQYLJSMBWXGDV-UHFFFAOYSA-N
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Description

Tiadinil is a systemic fungicide characterized by a unique heterocyclic moiety, 1,2,3-thiadiazole . It is used as a plant activator of systemic acquired resistance and boosts the production of herbivore-induced plant volatiles .


Synthesis Analysis

Tiadinil was discovered and developed by Nihon Nohyaku Co., Ltd. The lead compound was found in the synthesis research of 1,2,3-thiadiazole chemistry with the appropriate screening system .


Chemical Reactions Analysis

Tiadinil has shown direct antifungal activity. It completely inhibited the mycelial growth of Stagonosporopsis citrulli in vitro at concentrations greater than or equal to 100 ppm . More detailed information about its chemical reactions was not found in the search results.


Physical And Chemical Properties Analysis

Tiadinil has a density of 1.4±0.1 g/cm^3 and a molar refractivity of 69.9±0.3 cm^3 . More detailed information about its physical and chemical properties was not found in the search results.

Scientific Research Applications

Control of Gummy Stem Blight in Watermelon

Tiadinil has been shown to have direct antifungal activity, particularly against Stagonosporopsis citrulli , the causal agent of gummy stem blight (GSB) disease in watermelon . It inhibits mycelial growth and conidial germination, which are crucial stages in the life cycle of the fungus. This suggests that Tiadinil can be an effective agent for controlling GSB in watermelon, potentially reducing crop losses significantly.

Rice Blast Disease Management

Tiadinil is a novel systemic fungicide that has shown excellent activity against rice blast, a major disease affecting rice crops . It operates by inducing the plant’s defense mechanism against pathogens, offering a unique mode of action compared to traditional fungicides. This application method can be utilized in both nursery box and into-water applications, providing flexibility in rice cultivation.

Activation of Systemic Acquired Resistance (SAR)

Tiadinil acts as an activator of SAR in plants, which is a potent innate immunity system effective against a broad range of pathogens . By activating SAR, Tiadinil helps plants to bolster their defenses against various diseases without relying on direct antimicrobial activity, which can be a significant advantage in sustainable agriculture practices.

Control of Rice Bacterial Diseases

Apart from its fungicidal properties, Tiadinil also exhibits activity against some rice bacterial diseases . This broad-spectrum activity makes it a valuable tool in integrated disease management strategies for rice, helping to ensure crop health and yield.

Antifungal Activity Against Other Cucurbits

While the study on watermelon GSB is specific, the antifungal properties of Tiadinil may extend to other cucurbits such as cantaloupe, cucumber, and pumpkin . This could lead to broader applications in the control of fungal diseases across a range of cucurbit crops.

Potential in Tobacco Disease Control

Research has also been conducted on the determination of Tiadinil and its metabolite in flue-cured tobacco . While the specific applications in tobacco are not detailed, the presence of research suggests potential uses in controlling diseases in tobacco cultivation as well.

Mechanism of Action

Target of Action

Tiadinil, a novel systemic fungicide, primarily targets the defense mechanisms in plants . It is developed to control diseases in rice and other plants by inducing their innate defense mechanisms .

Mode of Action

Tiadinil interacts with its targets by inducing the plant’s defense mechanism against pathogens . This unique mode of action is characterized by a unique heterocyclic moiety, 1,2,3-thiadiazole .

Biochemical Pathways

Tiadinil affects the biochemical pathways related to the plant’s systemic acquired resistance (SAR), a potent innate immunity system in plants . It enhances the production of herbivore-induced plant volatiles that attract predatory mites . This suggests that Tiadinil activates the plant defense response via an indirect process mediated by plant volatiles that attract natural enemies of the herbivores .

Pharmacokinetics

It is known that tiadinil can be applied in various ways in rice cultivation, including nursery box and into-water applications . This suggests that it has favorable absorption and distribution characteristics within the plant system.

Result of Action

The result of Tiadinil’s action is the enhanced resistance of plants against a broad range of pathogens . It shows excellent activity against rice blast and also exhibits activity against some rice bacterial diseases . In addition, it has been found to reduce the severity of diseases in watermelon seedlings .

Action Environment

The efficacy of Tiadinil is influenced by the concentration and frequency of application . For instance, plants treated with foliar application of Tiadinil at higher concentrations before pathogen inoculation had significantly lower disease severity than plants that received an equivalent drench application . This suggests that the environment and method of application play a crucial role in the compound’s action, efficacy, and stability.

Safety and Hazards

Tiadinil is harmful if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation are advised .

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-6-3-4-8(5-9(6)12)13-11(16)10-7(2)14-15-17-10/h3-5H,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQYLJSMBWXGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N=NS2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058024
Record name Tiadinil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815510
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Tiadinil

CAS RN

223580-51-6
Record name Tiadinil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223580-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiadinil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223580516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiadinil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIADINIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89DDV3BQZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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